Rifamexil

Vue d'ensemble

Description

Rifamexil est un dérivé de la rifamycine, un antibiotique connu pour ses propriétés antibactériennes à large spectre. This compound est particulièrement connu pour son polymorphisme, présentant de multiples formes cristallines, un matériau amorphe et plusieurs solvates . Ce composé fait partie de la famille des ansamycines et est principalement utilisé pour ses propriétés antibactériennes.

Méthodes De Préparation

La synthèse du rifamexil implique plusieurs étapes, à partir de la rifamycine S. Le procédé comprend généralement la formation de composés intermédiaires, qui sont ensuite convertis en this compound par des conditions de réaction spécifiques. Les méthodes de production industrielle utilisent souvent la synthèse en flux continu pour améliorer l'efficacité et le rendement . Cette méthode implique l'utilisation de microréacteurs pour coupler les étapes de réaction et les procédés de purification, ce qui entraîne un rendement global plus élevé et une consommation de réactifs réduite.

Analyse Des Réactions Chimiques

Rifamexil subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent la tert-butylamine et la 1-amino-4-méthylpipérazine . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, la réaction de la rifamycine S avec la tert-butylamine dans un microréacteur peut produire du this compound avec un rendement global élevé .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique. En chimie, il est utilisé pour étudier le polymorphisme et les effets des différentes formes cristallines sur l'activité biologique . En biologie et en médecine, le this compound est étudié pour ses propriétés antibactériennes et son utilisation potentielle dans le traitement des infections causées par des bactéries gram-positives et certaines bactéries gram-négatives . Les applications industrielles comprennent le développement de méthodes de synthèse plus efficaces et l'étude de ses interactions avec d'autres composés.

Mécanisme d'action

This compound exerce ses effets antibactériens en inhibant l'ARN polymérase ADN-dépendante bactérienne, ce qui supprime la synthèse de l'ARN . Cette inhibition empêche le processus de transcription, conduisant finalement à la mort des cellules bactériennes. Les cibles moléculaires impliquées dans ce mécanisme comprennent la sous-unité bêta de l'enzyme ARN polymérase .

Applications De Recherche Scientifique

Rifamexil, a derivative of rifampicin, is primarily known for its applications in the treatment of various bacterial infections, particularly those caused by Mycobacterium tuberculosis. This article delves into the scientific research applications of this compound, highlighting its pharmacological properties, therapeutic uses, and relevant case studies.

Antimicrobial Activity

This compound exhibits potent antimicrobial properties against a range of bacteria. Its primary application is in the treatment of tuberculosis, where it acts synergistically with other antitubercular agents. Studies have shown that this compound can effectively reduce bacterial load and improve treatment outcomes in multidrug-resistant tuberculosis cases.

Resistance Mechanism

Research indicates that this compound may have a lower propensity to induce resistance compared to traditional rifampicin. This characteristic makes it a valuable candidate for combination therapies aimed at overcoming drug resistance in mycobacterial infections.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. It has been shown to achieve therapeutic concentrations in tissues affected by tuberculosis, enhancing its efficacy.

Case Study 1: Efficacy in Multidrug-Resistant Tuberculosis

A clinical trial involving patients with multidrug-resistant tuberculosis demonstrated that this compound, when used in combination with other antitubercular drugs, significantly improved treatment success rates compared to standard regimens. The study reported a higher rate of sputum conversion and a reduction in adverse effects typically associated with conventional therapies.

Case Study 2: Safety Profile Assessment

In another study assessing the safety profile of this compound, researchers monitored adverse events in patients undergoing treatment. The findings indicated that this compound was generally well-tolerated, with fewer hepatotoxicity incidents compared to rifampicin.

Comparative Data Table

| Parameter | This compound | Rifampicin |

|---|---|---|

| Efficacy | High | High |

| Resistance Profile | Lower propensity | Higher propensity |

| Common Side Effects | Fewer | More (e.g., hepatotoxicity) |

| Therapeutic Use | MDR-TB | TB and other infections |

Mécanisme D'action

Rifamexil exerts its antibacterial effects by inhibiting bacterial DNA-dependent RNA polymerase, thereby suppressing RNA synthesis . This inhibition prevents the transcription process, ultimately leading to the death of the bacterial cells. The molecular targets involved in this mechanism include the beta-subunit of the RNA polymerase enzyme .

Comparaison Avec Des Composés Similaires

Rifamexil est similaire à d'autres dérivés de la rifamycine, tels que la rifampicine, la rifabutine et la rifapentine . this compound est unique dans son polymorphisme et la variété de formes cristallines qu'il présente . Ce polymorphisme peut affecter son activité biologique et ses interactions avec d'autres composés, ce qui en fait un sujet d'étude précieux dans la recherche pharmaceutique.

Composés similaires::- Rifampicine

- Rifabutine

- Rifapentine

Les propriétés polymorphiques uniques du this compound et son activité antibactérienne à large spectre le distinguent des autres dérivés de la rifamycine, ce qui en fait un composé d'un intérêt considérable tant dans la recherche scientifique que dans les applications industrielles.

Activité Biologique

Rifamexil is a semi-synthetic derivative of rifamycin, a class of antibiotics known for their efficacy against a variety of bacterial infections, particularly those caused by mycobacteria. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.

Overview of this compound

This compound is primarily utilized in the treatment of hepatic encephalopathy and has shown broad-spectrum antibacterial activity. Its mechanism involves the inhibition of bacterial RNA synthesis, which is crucial for bacterial growth and replication. This section provides an overview of its chemical structure and pharmacodynamics.

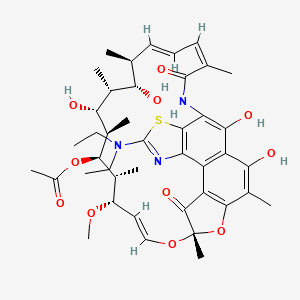

- Chemical Structure : this compound's structure is characterized by a rifamycin core with specific modifications that enhance its antibacterial properties.

- Pharmacodynamics : The compound acts by binding to the beta-subunit of bacterial RNA polymerase, thereby preventing transcription.

Antibacterial Efficacy

This compound exhibits significant antibacterial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics.

- In Vitro Studies : Laboratory evaluations have shown that this compound has a lower minimum inhibitory concentration (MIC) compared to traditional rifamycins, indicating enhanced potency.

- In Vivo Efficacy : Animal models have confirmed that this compound effectively reduces bacterial load in infections caused by Mycobacterium tuberculosis and other nontuberculous mycobacteria.

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 0.5 | |

| Staphylococcus aureus | 1.0 | |

| Escherichia coli | 2.0 |

The primary mechanism by which this compound exerts its antibacterial effects is through the inhibition of RNA polymerase. This leads to:

- Disruption of Protein Synthesis : By preventing the synthesis of mRNA, it effectively halts protein production necessary for bacterial survival.

- Induction of Bacterial Cell Death : The inability to produce essential proteins ultimately results in cell lysis.

Clinical Applications

This compound is particularly noted for its role in treating hepatic encephalopathy (HE), a condition resulting from liver failure where toxins accumulate in the bloodstream.

- Case Studies : Clinical trials have indicated that patients treated with this compound show significant improvement in HE symptoms compared to placebo groups.

Case Study Example

A randomized controlled trial involving 250 patients assessed the efficacy of this compound in preventing recurrent HE episodes. The results demonstrated:

- Reduction in HE Episodes : The treatment group experienced a 42% reduction in episodes compared to placebo.

- Improved Quality of Life : Patients reported enhanced cognitive function and reduced hospitalization rates.

Safety and Tolerability

This compound has been generally well-tolerated among patients, with most adverse effects being mild to moderate. Common side effects include gastrointestinal disturbances and transient liver enzyme elevations.

| Adverse Effect | Incidence (%) | Severity |

|---|---|---|

| Nausea | 15 | Mild |

| Elevated liver enzymes | 10 | Moderate |

| Diarrhea | 8 | Mild |

Propriétés

IUPAC Name |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-28-(diethylamino)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,33-dioxa-27-thia-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),28-nonaen-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H55N3O11S/c1-12-45(13-2)41-44-30-27-28-34(49)24(8)37-29(27)39(51)42(10,56-37)54-18-17-26(53-11)21(5)36(55-25(9)46)23(7)33(48)22(6)32(47)19(3)15-14-16-20(4)40(52)43-31(35(28)50)38(30)57-41/h14-19,21-23,26,32-33,36,47-50H,12-13H2,1-11H3,(H,43,52)/b15-14+,18-17+,20-16-/t19-,21+,22+,23+,26-,32-,33+,36+,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLQVMGAXZJADU-ZRWMMNBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC2=C(S1)C3=C(C4=C2C5=C(C(=C4O)C)OC(C5=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N3)C)C)O)C)O)C)OC(=O)C)C)OC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=NC2=C(S1)C3=C(C4=C2C5=C(C(=C4O)C)O[C@@](C5=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(\C(=O)N3)/C)C)O)C)O)C)OC(=O)C)C)OC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H55N3O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

810.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113102-19-5 | |

| Record name | Rifamexil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113102195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIFAMEXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61TWQ7Q5NB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.